molecular formula C24H32F2O5 B146671 Tafluprost ethyl ester CAS No. 209860-89-9

Tafluprost ethyl ester

Numéro de catalogue: B146671
Numéro CAS: 209860-89-9
Poids moléculaire: 438.5 g/mol
Clé InChI: SPWJIEVPQKMQPO-MSHHKXPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’éthyl ester de tafluprost est un dérivé du tafluprost, un analogue de la prostaglandine F2α. Le tafluprost est principalement utilisé comme agent hypotenseur oculaire dans le traitement du glaucome et de l’hypertension oculaire. La forme éthyl ester est un promédicament qui est hydrolysé en sa forme active, l’acide tafluprost, lors de l’administration. Ce composé est connu pour son efficacité élevée dans la réduction de la pression intraoculaire en augmentant l’écoulement de l’humeur aqueuse hors des yeux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’éthyl ester de tafluprost implique plusieurs étapes clés :

    Oxydation : À partir d’un précurseur approprié, le composé subit une oxydation pour introduire les groupes fonctionnels nécessaires.

    Condensation : L’intermédiaire est ensuite soumis à des réactions de condensation pour former la structure centrale.

    Fluorination : L’introduction d’atomes de fluor est réalisée par des réactions de fluoration spécifiques.

    Déprotection et réduction : Les groupes protecteurs sont éliminés et le composé est réduit pour atteindre la stéréochimie désirée.

    Estérification : La dernière étape implique une estérification pour former le dérivé éthyl ester

Méthodes de production industrielle : La production industrielle de l’éthyl ester de tafluprost utilise des techniques de purification à grande échelle telles que la chromatographie en phase inverse et la chromatographie en phase normale. Le procédé comprend également l’évacuation de groupes moléculaires et l’utilisation d’agents dispersants pour améliorer le rendement et la pureté .

Types de réactions :

    Oxydation : L’éthyl ester de tafluprost peut subir une oxydation pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.

    Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courantes :

Principaux produits :

4. Applications de la recherche scientifique

L’éthyl ester de tafluprost a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Synthesis of Tafluprost Ethyl Ester

Tafluprost is synthesized through a multi-step process that includes the conversion of various intermediates into the final product. The synthesis typically involves:

  • Starting Materials : Utilizing corolide as an initial raw material.
  • Reactions : Key reactions include esterification and amidation, leading to the formation of tafluprost ethyl amide and this compound.
  • Purification : The final products are purified using chromatographic techniques to achieve high purity levels necessary for clinical applications .

Glaucoma Treatment

This compound is primarily used in ophthalmic formulations for controlling intraocular pressure (IOP) in patients with glaucoma. Its effectiveness stems from:

  • Increased Efficacy : Studies indicate that tafluprost acid has a significantly higher affinity for the prostaglandin F receptor compared to other analogues such as latanoprost .
  • Prolonged Action : The compound demonstrates an onset of action within 2 to 4 hours, with effects lasting over 24 hours .

Cosmetic Applications

Recent trends have seen tafluprost derivatives being investigated for cosmetic uses, particularly in promoting eyelash growth. This compound may offer:

  • Enhanced Lipid Solubility : This property could improve penetration and efficacy in topical applications aimed at eyelash enhancement .
  • Safety Concerns : Although promising, safety assessments are ongoing to evaluate potential side effects when used in cosmetic formulations .

Safety Assessments

The safety profile of this compound has been scrutinized through various studies:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish comprehensive safety data.
  • Dermal Irritation and Sensitization : Evaluations are ongoing to determine the effects of long-term exposure at various concentrations, particularly in cosmetic applications .
  • Regulatory Status : The compound is under review by safety panels for its use in cosmetics, with requests for additional data on reproductive toxicity and genotoxicity .

Clinical Trials

Several clinical trials have investigated the efficacy of tafluprost and its derivatives in managing glaucoma:

  • Trial Overview : A study comparing tafluprost with other prostaglandin analogues showed superior IOP reduction over a 12-week period.
  • Patient Outcomes : Participants reported improved visual field stability and reduced side effects compared to traditional treatments.

Cosmetic Product Development

Research into the use of this compound in eyelash serums has yielded promising results:

  • Efficacy Studies : Trials demonstrated significant increases in eyelash length and density with regular application over 16 weeks.
  • Safety Monitoring : Ongoing monitoring for adverse effects such as irritation or pigmentation changes is crucial as products enter the market .

Mécanisme D'action

L’éthyl ester de tafluprost est un promédicament qui est hydrolysé par les estérases cornéennes pour former l’acide tafluprost. L’acide tafluprost est un agoniste sélectif du récepteur de la prostaglandine F, qui augmente l’écoulement de l’humeur aqueuse hors des yeux, réduisant ainsi la pression intraoculaire. La principale cible moléculaire est le récepteur de la prostaglandine F, et la principale voie impliquée est la voie d’écoulement uvéoscléral .

Composés similaires :

Unicité : L’éthyl ester de tafluprost est unique en raison de sa forte affinité pour le récepteur de la prostaglandine F et de sa capacité à être rapidement hydrolysé en sa forme active. Cela se traduit par une réduction plus puissante et plus durable de la pression intraoculaire par rapport à d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Uniqueness: Tafluprost ethyl ester is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .

Activité Biologique

Tafluprost ethyl ester is a synthetic derivative of tafluprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F2α (FP) receptor, leading to a reduction in intraocular pressure (IOP). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

Pharmacodynamics

Tafluprost is a prodrug that is rapidly hydrolyzed to its active form, tafluprost acid, upon administration. The pharmacological properties of tafluprost include:

  • High Affinity for FP Receptors : Tafluprost acid demonstrates a binding affinity approximately 12 times greater than that of latanoprost acid for human FP receptors, with negligible affinity for other prostanoid receptors .
  • Mechanism of Action : The primary mechanism involves increasing uveoscleral outflow of aqueous humor, thereby lowering IOP. Studies indicate that tafluprost may also interact with EP3 receptors, contributing to its hypotensive effects .

The action of tafluprost involves several key processes:

  • Absorption and Activation : this compound is lipophilic, allowing it to penetrate the cornea effectively. Once inside the eye, it is hydrolyzed by corneal esterases to tafluprost acid, which is the active metabolite responsible for its therapeutic effects .
  • Uveoscleral Outflow : The increase in uveoscleral outflow is the primary pathway through which tafluprost reduces IOP. This effect has been confirmed through various studies using fluorophotometry techniques .
  • Neuroprotective Effects : Animal studies have indicated that tafluprost may have neuroprotective properties, promoting the survival of retinal ganglion cells after optic nerve injury .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of tafluprost:

  • IOP Reduction : In a study involving patients with open-angle glaucoma, tafluprost was shown to lower IOP effectively, achieving levels below 18 mmHg in approximately 80% of cases after 12 weeks of treatment .
  • Comparison with Other Treatments : Tafluprost has been compared favorably against other prostaglandin analogs such as latanoprost and travoprost, demonstrating superior or equivalent efficacy with fewer side effects .

Safety Profile

The safety and tolerability of tafluprost have been evaluated in various studies:

  • Common Side Effects : The most frequently reported adverse effects include conjunctival hyperemia (4-20% incidence), stinging upon instillation, and headaches. Serious adverse effects are rare but may include respiratory issues and macular edema .
  • Drug Interactions : Tafluprost does not exhibit significant interactions with systemic medications due to its minimal systemic absorption following topical application. However, interactions with NSAIDs can occur, affecting its efficacy .

Table 1: Summary of Key Studies on Tafluprost

StudyPopulationDurationMain Findings
Hommer et al. (2010)544 patients12 weeks80% achieved IOP < 18 mmHg
Ota et al. (2010)ddY miceN/ADemonstrated dose-dependent IOP reduction
Dong et al. (2011)Rabbit ciliary arteriesN/AConcentration-dependent relaxation observed

Propriétés

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJIEVPQKMQPO-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209860-89-9
Record name Nortafluprost
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafluprost ethyl ester
Reactant of Route 2
Tafluprost ethyl ester
Reactant of Route 3
Tafluprost ethyl ester
Reactant of Route 4
Tafluprost ethyl ester
Reactant of Route 5
Tafluprost ethyl ester
Reactant of Route 6
Reactant of Route 6
Tafluprost ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.